molecular formula C14H21N B13600515 1-(4-Isopropylphenyl)cyclopentan-1-amine

1-(4-Isopropylphenyl)cyclopentan-1-amine

Cat. No.: B13600515
M. Wt: 203.32 g/mol
InChI Key: AAEMVHGXRFFRFO-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound features a cyclopentane ring substituted with an amine group and a 4-isopropylphenyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropylphenyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the compound is often produced in bulk through custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, amines, and aromatic compounds.

Scientific Research Applications

1-(4-Isopropylphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)cyclopentan-1-amine involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring retains its stability while undergoing substitution . This mechanism is crucial for its reactivity and applications in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Isopropylphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with an isopropylphenyl group makes it valuable in specialized chemical syntheses and industrial applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3

InChI Key

AAEMVHGXRFFRFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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